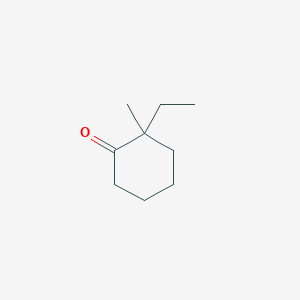

2-Ethyl-2-methyl-cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-ethyl-2-methylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O/c1-3-9(2)7-5-4-6-8(9)10/h3-7H2,1-2H3 |

InChI Key |

HWWMXGWPAOOQOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2 Methyl Cyclohexanone and Its Derivatives

Enolate-Mediated Alkylation Strategies for Regio- and Stereocontrol

The formation of the quaternary carbon center at the C2 position of the cyclohexanone (B45756) ring is a significant synthetic challenge. Enolate chemistry provides a powerful platform for achieving this transformation through carefully controlled alkylation reactions.

Utilization of Bis(trimethylsilyl)amide Complexes in Enolization

The regioselective formation of an enolate is a key step in the synthesis of 2-ethyl-2-methyl-cyclohexanone from 2-methylcyclohexanone (B44802). Strong, sterically hindered, non-nucleophilic bases are essential for this purpose. Lithium bis(trimethylsilyl)amide (LiHMDS) and sodium bis(trimethylsilyl)amide (NaHMDS) are highly effective reagents for the deprotonation of ketones to generate enolates. chemrxiv.orgrsc.org Their bulky nature favors the formation of the less substituted (kinetic) enolate, which is crucial for controlling the regioselectivity of subsequent alkylation reactions. For instance, the use of such bases can direct deprotonation away from the more substituted C2 position in 2-methylcyclohexanone, leading to the desired enolate for subsequent ethylation. pressbooks.pubmasterorganicchemistry.com The choice of the counterion (lithium or sodium) and solvent can also influence the stereochemistry of the resulting enolate. masterorganicchemistry.com

Enantioselective Alkylation for Quaternary Center Formation (e.g., Stoltz Allylation)

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. nih.gov The Stoltz group has pioneered the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) as a powerful method to create such centers. orgsyn.orgpnas.org This methodology has been successfully applied to the synthesis of α-quaternary cycloalkanones. caltech.edu

In this context, a prochiral enolate precursor, such as an allyl enol carbonate derived from 2-methylcyclohexanone, can be used. nih.govcaltech.edu In the presence of a palladium catalyst and a chiral phosphinooxazoline (PHOX) ligand, the reaction proceeds with high enantioselectivity to furnish the α-allylated quaternary ketone. caltech.educaltech.edu Specifically, the use of (S)-t-BuPHOX as a ligand has been shown to be effective in the synthesis of (S)-2-allyl-2-methylcyclohexanone. orgsyn.orgorgsyn.org This reaction provides a direct route to enantioenriched 2-allyl-2-methylcyclohexanone, a versatile intermediate that can be further elaborated to this compound. nih.gov The reaction is believed to proceed through an inner-sphere mechanism where the enolate is bound to the palladium center. nih.gov

Direct Alkylation Approaches with Alkyl Halides

Direct alkylation of a pre-formed enolate with an alkyl halide, such as ethyl iodide or ethyl bromide, is a classical and straightforward approach to introduce the ethyl group. pressbooks.publibretexts.org This SN2 reaction requires a nucleophilic enolate to react with an electrophilic alkyl halide. pressbooks.publibretexts.org The success of this method hinges on the efficient and regioselective generation of the enolate from 2-methylcyclohexanone.

The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete conversion of the ketone to its enolate. pressbooks.pub For an unsymmetrical ketone like 2-methylcyclohexanone, the reaction conditions can be tuned to favor either the kinetic or thermodynamic enolate. pressbooks.pubmasterorganicchemistry.com Alkylation at the less hindered C6 position is a common side reaction. libretexts.orgpressbooks.pub However, by carefully controlling the reaction conditions, such as temperature and the choice of base, the desired 2,2-disubstituted product can be obtained. orgsyn.orgresearchgate.net It is important to note that this direct alkylation approach typically results in a racemic mixture of this compound.

Carbonyl Functionalization and Transformation Pathways

Once the this compound core has been synthesized, the carbonyl group offers a versatile handle for further functionalization and transformation into other valuable derivatives.

Selective Protection and Deprotection of Ketone Functionality

In a molecule with multiple functional groups, the selective protection of a ketone is often necessary to allow for transformations at other sites. One common strategy is the use of in situ protection. jst.go.jp For instance, in a molecule containing both an aldehyde and a ketone, the more reactive aldehyde can be selectively protected. jst.go.jpjst.go.jp A combination of triphenylphosphine (B44618) (PPh3) and a silyl (B83357) triflate like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can selectively form an O,P-acetal phosphonium (B103445) salt with the aldehyde, thus protecting it and allowing the less reactive ketone to undergo reactions such as reduction or alkylation. jst.go.jp

Another approach involves the selective formation of aldimines from aldehydes in the presence of ketones using an amine like tert-butylamine. The remaining ketone can then be reduced, and subsequent acidic workup regenerates the aldehyde. jst.go.jp Similarly, diethylaluminum benzenethiolate (B8638828) can selectively form an O,S-acetal with an aldehyde, protecting it from reducing agents like DIBAL-H, thereby enabling the selective reduction of a ketone in the same molecule. jst.go.jp These methods highlight the principles that could be applied to selectively protect the ketone in this compound if other more reactive functional groups were present in a derivative.

Interactive Data Table: Protection Strategies for Carbonyls

| Protecting Reagent System | Carbonyl Protected | Reaction on Other Carbonyl | Reference |

| PPh3 / TMSOTf | Aldehyde (as O,P-acetal) | Reduction/Alkylation of Ketone | jst.go.jp |

| tert-Butylamine | Aldehyde (as aldimine) | Reduction of Ketone | jst.go.jp |

| Et2AlSPh | Aldehyde (as O,S-acetal) | Reduction of Ketone | jst.go.jp |

Regioselective Oxidation of the Cyclohexanone Ring to Lactones

The Baeyer-Villiger oxidation is a powerful reaction that transforms cyclic ketones into lactones using peroxyacids or peroxides as the oxidant. wikipedia.org The regioselectivity of this reaction is a critical aspect, especially for substituted cyclohexanones. rsc.org In the case of 2-substituted cyclohexanones, the migratory aptitude of the adjacent carbon atoms determines which lactone regioisomer is formed. Generally, the more substituted carbon atom preferentially migrates.

For this compound, the Baeyer-Villiger oxidation would be expected to yield a seven-membered lactone (a caprolactone). The regioselectivity would be dictated by the relative migratory aptitude of the quaternary C2 carbon versus the methylene (B1212753) C6 carbon. The reaction is often catalyzed by Lewis or Brønsted acids and can also be achieved using biocatalysts. rsc.orgbeilstein-journals.org For example, chemo-enzymatic Baeyer-Villiger oxidation has been shown to be effective for 2-methylcyclohexanone, yielding 6-methyl-ε-caprolactone with high selectivity. acs.org While specific studies on this compound are not prevalent, the principles of the Baeyer-Villiger oxidation of other 2-substituted and 2,2-disubstituted cyclohexanones suggest that this would be a viable transformation. rsc.orgnih.gov

Interactive Data Table: Baeyer-Villiger Oxidation of Substituted Cyclohexanones

| Substrate | Oxidant/Catalyst | Product | Reference |

| Cyclohexanone | H2O2 / Sn-Beta zeolite | ε-Caprolactone | sciopen.com |

| 2-Methylcyclohexanone | Peracid (in situ) / Lipase | 6-Methyl-ε-caprolactone | acs.org |

| 3-Substituted Cyclohexanones | Chiral N,N′-dioxide/Sc(III) | Chiral Lactones | rsc.org |

Reduction of Carbonyl to Alkyl Groups (e.g., Clemmensen Reduction)

The conversion of the carbonyl group in ketones like this compound to a methylene group is a fundamental transformation in organic synthesis. This reduction effectively removes the carbonyl's reactivity and converts the cyclic ketone into its corresponding alkane, 1-ethyl-1-methyl-cyclohexane. Two classical methods for this are the Clemmensen and Wolff-Kishner reductions.

The Clemmensen reduction employs amalgamated zinc (Zn-Hg) in the presence of a strong acid, typically concentrated hydrochloric acid. annamalaiuniversity.ac.incareers360.com This method is particularly effective for aryl-alkyl ketones and other compounds that are stable in hot, acidic conditions. annamalaiuniversity.ac.inharvard.edu The reaction is generally performed by refluxing the ketone with the reagents. careers360.com While the precise mechanism is still debated, it is understood to involve reactions on the surface of the zinc metal. researchgate.net

Alternatively, the Wolff-Kishner reduction provides a complementary method under strongly basic conditions. wikipedia.orgalfa-chemistry.com This makes it suitable for substrates that are sensitive to acid. wikipedia.orgalfa-chemistry.com The reaction involves heating the ketone with hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgpsiberg.com The process begins with the formation of a hydrazone intermediate, which, upon deprotonation, decomposes to release nitrogen gas and form the desired alkane. wikipedia.orgmasterorganicchemistry.com The Huang Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and base followed by distillation of water to increase the temperature, can lead to improved yields and shorter reaction times. wikipedia.org

| Reduction Method | Reagents & Conditions | Substrate Suitability | Key Features |

| Clemmensen Reduction | Zn-Hg, conc. HCl, reflux annamalaiuniversity.ac.incareers360.com | Acid-stable compounds | Effective for aryl-alkyl ketones; heterogeneous reaction. annamalaiuniversity.ac.in |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, high-boiling solvent (e.g., ethylene glycol), heat wikipedia.orgpsiberg.com | Base-stable, acid-sensitive compounds wikipedia.org | Forms hydrazone intermediate; driven by irreversible N₂ gas evolution. wikipedia.orgmasterorganicchemistry.com |

Annulation and Ring-Forming Reactions

Annulation reactions are powerful tools for constructing new rings onto an existing molecular framework. For a substrate like this compound, these reactions open pathways to more complex polycyclic and spirocyclic structures.

Spirocyclic systems, characterized by two rings sharing a single carbon atom, can be synthesized via intramolecular aldol (B89426) condensation. To achieve this from a 2,2-disubstituted cyclohexanone, the substrate must first be elaborated to contain a second carbonyl group within a tethered side chain. For instance, a derivative like 2-(3-oxobutyl)-2-methyl-cyclohexanone could, in principle, undergo an intramolecular aldol reaction. libretexts.orgaskfilo.com

The reaction is base-catalyzed, generating an enolate that attacks the pendant carbonyl group. libretexts.org The regiochemical outcome depends on which α-proton is removed to form the enolate and which carbonyl acts as the electrophile. The formation of thermodynamically stable five- and six-membered rings is strongly favored over strained three- or four-membered rings. libretexts.org For a substrate like 2-(3-oxobutyl)-2-methyl-cyclohexanone, cyclization involving the methyl group of the butyl chain and the cyclohexanone carbonyl would lead to a bridged system, whereas enolization of the cyclohexanone ring and attack on the side-chain ketone could form a spirocycle. askfilo.com The most likely product is the one resulting from the most stable transition state, typically leading to a six-membered ring. libretexts.org

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The enolate of this compound, formed by treatment with a base, can act as a Michael donor. Its addition to an acceptor like methyl vinyl ketone would yield a 1,5-diketone. masterorganicchemistry.comlibretexts.org

This resulting 1,5-diketone is the key intermediate for the Robinson annulation , a powerful ring-forming sequence that combines a Michael addition with a subsequent intramolecular aldol condensation. masterorganicchemistry.comwikipedia.org Upon heating in the presence of a base, the newly formed 1,5-diketone can cyclize and dehydrate to form a new six-membered ring fused to the original cyclohexanone ring, yielding an α,β-unsaturated ketone. wikipedia.orglibretexts.org This two-step process is a classic and reliable method for constructing fused polycyclic systems. juniperpublishers.comspcmc.ac.in

| Reaction | Reactants | Intermediate | Final Product Type |

| Michael Addition | This compound (as enolate) + α,β-unsaturated ketone masterorganicchemistry.com | 1,5-Diketone masterorganicchemistry.comlibretexts.org | Acyclic diketone |

| Robinson Annulation | This compound + α,β-unsaturated ketone (e.g., methyl vinyl ketone) wikipedia.org | 1,5-Diketone masterorganicchemistry.com | Fused bicyclic α,β-unsaturated ketone wikipedia.orglibretexts.org |

Halogenation and Dehydrohalogenation Reactions of Substituted Cyclohexanones

The introduction and subsequent elimination of a halogen at the α-position of a ketone is a standard method for synthesizing α,β-unsaturated ketones. For a 2,2-disubstituted cyclohexanone, halogenation occurs at the unsubstituted α-position (C6).

Under acidic conditions, ketones can be halogenated at the α-carbon. libretexts.org The reaction proceeds through the formation of an enol intermediate, which is the rate-determining step. libretexts.org This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂). masterorganicchemistry.com For an unsymmetrical ketone like 2-methylcyclohexanone, this process yields the α-haloketone. libretexts.org

The resulting α-haloketone can then undergo dehydrohalogenation upon treatment with a base to yield an α,β-unsaturated ketone. libretexts.org This elimination reaction typically follows an E2 pathway. libretexts.org For instance, treating 2-bromo-2-methylcyclohexanone (B3417326) with a base like pyridine (B92270) induces the elimination of HBr to form 2-methyl-2-cyclohexenone. libretexts.org This two-step sequence provides a reliable route to introduce unsaturation into the cyclohexanone ring.

Advanced Catalytic Approaches in the Synthesis of this compound Analogues

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of analogues of this compound, particularly those with chiral quaternary centers (a carbon atom bonded to four other carbon atoms), is an area of active research.

Catalytic enantioselective methods are crucial for producing optically active molecules. nih.govnih.gov For the synthesis of α,α-disubstituted cyclohexanones, several strategies have been developed. These include the catalytic asymmetric α-alkylation of ketones, which can establish a chiral quaternary center. acs.org Palladium-catalyzed 1,4-addition of boronic acids to β,β-disubstituted α,β-unsaturated carbonyl compounds is another powerful method for creating chiral 3,3-disubstituted cyclohexanones. nih.gov

Furthermore, dual-catalysis systems are emerging as a sophisticated approach. For example, the combination of chiral anion phase-transfer catalysis with enamine catalysis has been successfully used for the direct asymmetric fluorination of α-substituted cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org Such methods, which merge different modes of catalytic activation, open new avenues for the synthesis of complex and functionally diverse this compound analogues. nih.gov

Stereochemistry and Conformational Analysis of 2 Ethyl 2 Methyl Cyclohexanone

Chair Conformations and Conformational Equilibria in Disubstituted Cyclohexanones

Cyclohexanone (B45756) rings, like cyclohexane (B81311), predominantly adopt a chair conformation to minimize angle and torsional strain. cdnsciencepub.comresearchgate.net For disubstituted cyclohexanones, the substituents can be arranged in various ways, leading to different conformational isomers. libretexts.org In 1,1-disubstituted cyclohexanes, such as 2-Ethyl-2-methyl-cyclohexanone, one substituent must be in an axial position and the other in an equatorial position in either chair conformer. libretexts.orglibretexts.org

The two chair conformations of this compound interconvert through a process known as ring flipping. In one conformer, the methyl group is axial and the ethyl group is equatorial. In the other, the ethyl group is axial and the methyl group is equatorial. These two conformers are not energetically equivalent, and an equilibrium will be established between them, favoring the more stable conformation. libretexts.orgmasterorganicchemistry.com The position of this equilibrium is dictated by the relative steric bulk of the two substituents. libretexts.org Generally, conformations with larger groups in the equatorial position are favored to minimize steric strain. libretexts.orglibretexts.org

Axial-Equatorial Preferences of Alkyl Substituents and A-Values

The preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk. masterorganicchemistry.commasterorganicchemistry.com

The A-value for a methyl group is approximately 1.70–1.8 kcal/mol. masterorganicchemistry.comubc.ca The A-value for an ethyl group is slightly larger, at about 1.75–2.0 kcal/mol. masterorganicchemistry.comubc.ca This small difference is because the ethyl group can rotate its C-C bond to orient the terminal methyl group away from the ring, minimizing additional steric interactions. masterorganicchemistry.comchemistrysteps.com

Table 1: A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| Methyl (CH₃) | 1.70 - 1.8 masterorganicchemistry.comubc.ca |

| Ethyl (CH₂CH₃) | 1.75 - 2.0 masterorganicchemistry.comubc.ca |

| Isopropyl (-CH(CH₃)₂) | 2.15 - 2.2 masterorganicchemistry.comubc.ca |

| tert-Butyl (-C(CH₃)₃) | > 4.5 ubc.ca |

This table provides the approximate energy difference between the axial and equatorial conformations for various alkyl substituents on a cyclohexane ring.

Analysis of Steric Strain and 1,3-Diaxial Interactions

The primary source of steric strain that destabilizes an axial substituent is the 1,3-diaxial interaction. fiveable.me This refers to the steric repulsion between an axial substituent and the two axial hydrogens located on the same side of the ring, three carbons away. chemistrysteps.comfiveable.me These interactions are essentially gauche butane (B89635) interactions. libretexts.orgchemistrysteps.com

In the conformer of this compound with an axial ethyl group, the ethyl group would experience significant 1,3-diaxial interactions with the axial hydrogens on C-4 and C-6. Conversely, in the conformer with an axial methyl group, the methyl group experiences these interactions. Since the ethyl group is slightly bulkier than the methyl group, the 1,3-diaxial interactions it experiences would be more severe, leading to greater steric strain. wikipedia.org Therefore, the conformation with the axial methyl group and equatorial ethyl group is energetically favored. libretexts.org

Diastereomeric and Enantiomeric Considerations

Cis-Trans Isomerism in 2,X-Disubstituted Cyclohexanones

Cis-trans isomerism, a form of diastereomerism, arises in disubstituted cycloalkanes when two substituents are on different carbon atoms. minia.edu.egmvpsvktcollege.ac.in In a cis isomer, the substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides. mvpsvktcollege.ac.inuop.edu.pk For 2,X-disubstituted cyclohexanones, where X is a substituent at a position other than C-2, cis and trans isomers are possible. For example, in cis-1,2-dimethylcyclohexane, one methyl group is axial and the other is equatorial in both chair conformations. pressbooks.publibretexts.org In the trans isomer, the methyl groups can be either both equatorial or both axial. pressbooks.publibretexts.org The diequatorial conformer is significantly more stable. pressbooks.publibretexts.org

However, in this compound, the two substituents are on the same carbon atom (geminal substitution). Therefore, cis-trans isomerism as it is typically defined for disubstituted rings is not applicable. The molecule is chiral, as the C-2 carbon is a stereocenter, and thus exists as a pair of enantiomers.

Control of Diastereoselectivity in Synthetic Transformations

While this compound itself does not exhibit diastereomerism, the control of diastereoselectivity is a crucial concept in its synthesis or in reactions where it is a starting material. For instance, the alkylation of an enolate derived from 2-methylcyclohexanone (B44802) with an ethyl halide could be a synthetic route. The approach of the electrophile to the enolate can occur from two different faces, potentially leading to different diastereomers if other stereocenters are present in the molecule. The stereochemical outcome is often governed by steric hindrance, where the incoming group prefers to attack from the less sterically hindered face of the enolate.

Enantiomeric Enrichment Methodologies

As this compound is a chiral molecule, methods for its enantiomeric enrichment are of significant interest. One common strategy is asymmetric synthesis, where a prochiral starting material is converted into an enantiomerically enriched product using a chiral catalyst or reagent. For example, the enantioselective alkylation of a cyclohexanone enolate can be achieved using chiral catalysts, such as chromium(salen) complexes, which can promote the formation of one enantiomer over the other. princeton.edu Another approach is the desymmetrization of a prochiral precursor using enzymes like ene-reductases, which has been shown to be effective for producing enantiomerically enriched cyclohexanones with quaternary stereocenters. acs.org Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, is another established method for obtaining enantiomerically enriched compounds.

Influence of Stereochemistry on Reaction Pathways and Rates

The fixed stereochemistry of this compound, a molecule with a permanent chiral center at the C2 position, profoundly impacts its reactivity. The spatial arrangement of the ethyl and methyl groups relative to the cyclohexanone ring governs the accessibility of the carbonyl group to incoming reagents and determines the geometric requirements for subsequent reactions. This section explores how this ingrained stereochemistry dictates stereoselectivity in nucleophilic additions and sets stringent conformational prerequisites for elimination reactions.

Stereoselectivity in Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the carbonyl group of this compound is a foundational reaction that demonstrates the influence of the adjacent stereocenter. The carbonyl carbon is prochiral, and a nucleophile can attack from one of two faces: the axial face or the equatorial face. The trajectory of this attack is governed by a combination of steric and electronic factors, often described by the Bürgi-Dunitz angle, which details the preferred geometry for nucleophiles approaching a carbonyl carbon msu.edu.

The two substituents at the C2 position, methyl and ethyl, create a sterically hindered environment. In the most stable chair conformation of the cyclohexanone ring, the larger ethyl group will preferentially occupy the equatorial position to minimize steric strain (1,3-diaxial interactions), forcing the smaller methyl group into the axial position.

Axial Attack: A nucleophile approaching from the axial face encounters significant steric hindrance from the axial methyl group at C2 and the axial hydrogens at C4 and C6.

Equatorial Attack: A nucleophile approaching from the equatorial face encounters less steric hindrance.

Consequently, equatorial attack is generally favored, leading to the formation of an alcohol where the newly introduced hydroxyl group is in an axial position. This principle is supported by studies on similar substituted cyclohexanones. For instance, the Reformatsky reaction involving 2-ethylcyclohexanone (B1346015) shows a strong preference for the entering group to approach from the equatorial side, resulting in the corresponding trans-alcohol as the major product oup.com. This suggests that steric hindrance is the dominant factor controlling the stereochemical outcome.

The stereoselectivity of nucleophilic addition is therefore a direct consequence of the pre-existing asymmetry in the molecule. The reaction produces two diastereomeric alcohol products, with the product resulting from equatorial attack being the major isomer.

Table 1: Stereoselectivity in Nucleophilic Addition to this compound

| Direction of Attack | Steric Hindrance | Resulting Product (Diastereomer) | Relative Yield |

|---|---|---|---|

| Equatorial | Lower | Axial-OH (trans to equatorial ethyl) | Major |

Conformational Requirements for Elimination Reactions (e.g., E2)

The influence of stereochemistry is also paramount in elimination reactions, such as the bimolecular (E2) elimination. For an E2 reaction to occur, a stringent geometric requirement must be met: the leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar alignment. askthenerd.com In a cyclohexane system, this translates to a rigid requirement for a trans-diaxial arrangement, where both the leaving group and the β-hydrogen are in axial positions on adjacent carbons. amazonaws.comfiveable.melibretexts.org

To analyze this, we must first consider a derivative of this compound, such as the alcohol formed from nucleophilic addition, which can be converted into a substrate with a good leaving group (e.g., a tosylate, -OTs, or a halide). Let us consider the major product from the reduction of the ketone, which is the alcohol with an axial hydroxyl group. Conversion of this -OH to a leaving group (LG) results in a substrate where the LG is axial.

For this substrate, elimination can proceed if there is an axial hydrogen on either C2 or C6.

At C2: This carbon is quaternary, bearing a methyl and an ethyl group, and has no hydrogen atoms. Therefore, elimination towards C2 is impossible.

At C6: This carbon has two hydrogens. In a chair conformation, one is axial and one is equatorial. The axial hydrogen at C6 is anti-periplanar to the axial leaving group at C1.

Therefore, the E2 reaction for this specific diastereomer is highly regioselective. Elimination can only occur by abstraction of the axial proton at C6, leading exclusively to the formation of 2-ethyl-2-methyl-cyclohex-1-ene.

The rate of this reaction is dependent on the stability of the reactive conformation. masterorganicchemistry.com If the chair conformation that places the leaving group in the required axial position is energetically favorable, the reaction will proceed at a reasonable rate. If a ring flip is required to place the leaving group in an axial position, and this conformation is highly unstable (e.g., by forcing a bulky substituent into an axial position), the activation energy for the reaction will be high, and the rate will be significantly slower. libretexts.org In the case of the derivative of 2-ethyl-2-methyl-cyclohexanol, the conformation with the axial leaving group is accessible, allowing the elimination to proceed.

Table 2: Conformational Analysis for E2 Elimination

| Substrate Conformation | Leaving Group (LG) Position | Available β-Hydrogens (Axial) | E2 Product(s) | Feasibility |

|---|---|---|---|---|

| Axial LG on C1 | Axial | Axial H on C6 | 2-ethyl-2-methyl-cyclohex-1-ene | Yes (trans-diaxial arrangement possible) |

Mechanistic Investigations of Chemical Transformations Involving 2 Ethyl 2 Methyl Cyclohexanone

Detailed Mechanistic Studies of Ketone Enolization Processes

The enolization of ketones is a fundamental reaction in organic chemistry, proceeding via either acid or base catalysis to form an enol or enolate intermediate, respectively. For an asymmetrically substituted ketone like 2-ethyl-2-methyl-cyclohexanone, two different enol or enolate isomers can be formed, the thermodynamic and the kinetic product. The mechanistic aspects of these processes are crucial for controlling the regioselectivity of subsequent reactions.

Base-Catalyzed Enolization:

In the presence of a base, an α-hydrogen is abstracted to form an enolate anion. The pi electrons of the carbonyl bond then shift to the oxygen, creating the enolate. libretexts.org For this compound, deprotonation can occur at either the C6 position or the methyl group at the C2 position. The regioselectivity of this process is highly dependent on the reaction conditions, particularly the nature of the base and the temperature.

Kinetic vs. Thermodynamic Control: The use of a sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. This is the enolate formed by the removal of the most accessible proton, which in this case would be a proton from the C6 position, leading to the less substituted enolate. Conversely, the use of a smaller, weaker base at higher temperatures allows for equilibration and favors the formation of the more stable, thermodynamic enolate, which is the more substituted enolate formed by deprotonation of the methyl group.

Mechanistic studies on the related 2-methylcyclohexanone (B44802) using lithium hexamethyldisilazide (LiHMDS) have provided significant insights. These studies, employing in situ IR spectroscopy and NMR, have revealed that the enolization often proceeds through a dimer-based transition state. acs.orgnih.govresearchgate.net The presence of co-solvents like trialkylamines can dramatically accelerate the reaction rate by forming mixed aggregate structures with the lithium amide base. acs.orgnih.govresearchgate.net The steric bulk of the amine influences the structure of the complex and the rate of enolization. acs.orgresearchgate.net For instance, moderately hindered amines like triethylamine (B128534) can lead to rate accelerations of over 3000-fold due to the formation of a specific dimer-based transition structure. acs.orgnih.gov

Acid-Catalyzed Enolization:

Under acidic conditions, the carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base (like the solvent or the conjugate base of the acid) then removes an α-proton to form the enol. masterorganicchemistry.com The formation of the enol from this compound would result in an achiral intermediate if the starting material were chiral. Subsequent reprotonation would lead to a racemic mixture. masterorganicchemistry.com

The rate of acid-catalyzed enolization is often the rate-determining step in reactions such as acid-catalyzed halogenation. masterorganicchemistry.com Studies on similar systems have shown that the enol content of a ketone can be estimated by comparing the rate constants of acid-catalyzed enolization and the acid-catalyzed hydrolysis of the corresponding enol ether. cdnsciencepub.com For cyclohexanone (B45756) itself, the pKenol (a measure of the enol content) has been estimated to be around 5.3. cdnsciencepub.com

| Factor | Condition for Kinetic Enolate | Condition for Thermodynamic Enolate |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature or reflux) |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic |

| Reaction Time | Short | Long (allowing for equilibrium) |

Understanding Reaction Mechanisms in Nucleophilic Additions to Substituted Cyclohexanones

Nucleophilic addition to the carbonyl group of substituted cyclohexanones like this compound is a stereochemically complex process. The facial selectivity of the attack (i.e., whether the nucleophile attacks from the axial or equatorial face) is governed by a combination of steric and electronic factors.

The presence of substituents on the cyclohexane (B81311) ring significantly influences the preferred trajectory of the incoming nucleophile. Early models to predict this stereoselectivity include the Felkin-Anh and Cieplak models.

Steric Hindrance: The primary factor is steric hindrance, which generally favors the nucleophile approaching from the less hindered face. In the case of this compound, the ethyl and methyl groups at the C2 position create significant steric bulk, influencing the approach to the carbonyl carbon.

Torsional Strain: As the nucleophile approaches the carbonyl carbon, the hybridization changes from sp² to sp³, leading to increased torsional strain. The equatorial attack is often disfavored due to developing eclipsing interactions with the axial hydrogens at C2 and C6. academie-sciences.fr

Electronic Effects (Cieplak Model): This model proposes that the stereoselectivity is influenced by the electron-donating ability of the anti-periplanar bonds to the forming carbon-nucleophile bond. researchgate.net Electron donation from neighboring C-C or C-H sigma bonds into the low-lying σ* orbital of the forming bond stabilizes the transition state. researchgate.netresearchgate.net This effect often favors axial attack.

Computational studies have been instrumental in dissecting these competing effects. academie-sciences.fr For substituted cyclohexanones, the balance between electrostatic interactions, which can disfavor axial approach, and torsional strain, which disfavors equatorial attack, determines the outcome. academie-sciences.fr The nature of the nucleophile is also critical; small nucleophiles like hydride ions often favor axial attack, while bulkier nucleophiles may prefer equatorial attack to minimize steric interactions. academie-sciences.fr

| Factor | Favors Axial Attack | Favors Equatorial Attack |

| Nucleophile Size | Small (e.g., H⁻) | Bulky (e.g., t-BuLi) |

| Steric Hindrance | Less hindered face | More hindered face |

| Torsional Strain | Minimizes eclipsing interactions | May increase eclipsing interactions |

| Electronic Effects (Cieplak) | Electron-donating anti-periplanar bonds | Electron-withdrawing anti-periplanar bonds |

Mechanistic Pathways of Elimination Reactions

Derivatives of this compound, such as the corresponding halo- or tosyl-substituted cyclohexanes, can undergo elimination reactions to form alkenes. The primary mechanisms for these reactions are the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. The regioselectivity (Zaitsev vs. Hofmann product) and stereochemistry of these reactions are dictated by the mechanism and the conformational constraints of the cyclohexane ring.

E2 Mechanism:

The E2 reaction is a concerted process where a base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. libretexts.org A critical requirement for the E2 mechanism in cyclohexyl systems is an anti-periplanar arrangement of the β-hydrogen and the leaving group. This translates to a requirement for both the hydrogen and the leaving group to be in axial positions (a trans-diaxial arrangement). amazonaws.comchemistrysteps.comlibguides.com

For a derivative of this compound, this conformational requirement can override the usual Zaitsev's rule, which predicts the formation of the more substituted alkene. amazonaws.comlibguides.com If the conformation required for the formation of the Zaitsev product is energetically unfavorable, the Hofmann product (the less substituted alkene) may be formed preferentially. amazonaws.comlibguides.com

Example: In the elimination of HCl from trans-1-chloro-2-methylcyclohexane, the major product is 3-methylcyclohexene (B1581247) (Hofmann product) because the only anti-periplanar β-hydrogen is at C6 when the chlorine is axial. The cis-isomer, however, readily forms the Zaitsev product, 1-methylcyclohexene. libguides.com

E1 Mechanism:

The E1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate followed by deprotonation. libretexts.org The rate-determining step is the formation of the carbocation. Since this mechanism does not have the strict stereoelectronic requirement of the E2 reaction, the major product is typically the most stable alkene (Zaitsev's rule). chemistrysteps.com

Carbocation rearrangements, such as hydride or alkyl shifts, are common in E1 reactions if a more stable carbocation can be formed. masterorganicchemistry.com For a tertiary substrate derived from this compound, rearrangement would be less likely unless it could relieve significant ring strain.

Exploration of Catalytic Reaction Mechanisms

This compound can participate in various catalytic transformations, including catalytic hydrogenation and organocatalyzed reactions.

Catalytic Hydrogenation:

The catalytic hydrogenation of this compound over metal catalysts like palladium, platinum, or nickel yields 2-ethyl-2-methyl-cyclohexanol. The mechanism involves the adsorption of the ketone and hydrogen onto the catalyst surface. The stereochemistry of the resulting alcohol is often influenced by the catalyst and reaction conditions, with the hydrogen typically adding from the less sterically hindered face of the ketone.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. This compound can serve as a substrate in organocatalyzed reactions, such as the aldol (B89426) reaction. In these reactions, a chiral secondary amine catalyst (e.g., a proline derivative) reacts with the ketone to form a nucleophilic enamine intermediate. ajgreenchem.com

The proposed mechanism for an organocatalyzed aldol reaction involves:

Formation of an enamine intermediate between the ketone and the chiral amine catalyst.

The enamine then attacks the electrophile (e.g., an aldehyde). The stereochemistry of the product is controlled by the chiral environment created by the catalyst.

Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst. ajgreenchem.com

Bifunctional catalysts, which possess both a nucleophilic (amine) and an acidic (e.g., thiourea) moiety, can enhance the reaction by activating both the ketone (as an enamine) and the aldehyde (via hydrogen bonding) simultaneously. ajgreenchem.com

Mechanistic Insights into Photocyclization Reactions (e.g., Norrish–Yang Reaction)

The Norrish–Yang reaction is a photochemical intramolecular cyclization that occurs in ketones possessing an accessible γ-hydrogen. wikipedia.orgnih.gov Upon photochemical excitation (n→π* transition), the carbonyl group enters an excited state and can abstract a γ-hydrogen atom, forming a 1,4-biradical intermediate. wikipedia.orgnih.govscispace.com

This biradical can then undergo one of two competing pathways:

Norrish Type II Cleavage: Fragmentation of the biradical to form an enol and an alkene. wikipedia.org

Norrish–Yang Cyclization: Intramolecular combination of the radical centers to form a cyclobutanol (B46151). wikipedia.orgnih.govscispace.com

For this compound, the ethyl group provides γ-hydrogens that are available for abstraction. Photoirradiation would lead to the excited ketone, which could then abstract a hydrogen from the methyl of the ethyl group. The resulting 1,4-biradical could then cyclize to form a bicyclic cyclobutanol derivative.

Computational studies and experiments with sensitizers and quenchers are often used to determine whether the reaction proceeds through a singlet or triplet excited state. researchgate.net The competition between cleavage and cyclization is influenced by the stability and conformation of the intermediate 1,4-biradical. scispace.com

Computational Chemistry and Molecular Modeling of 2 Ethyl 2 Methyl Cyclohexanone

Quantum Mechanical Approaches to Molecular Structure and Reactivity

Quantum mechanical methods are based on solving the Schrödinger equation and provide a detailed description of the electronic structure of a molecule. These approaches, including Density Functional Theory and Ab Initio methods, are fundamental to understanding molecular geometry and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. arxiv.org It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like 2-Ethyl-2-methyl-cyclohexanone, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to find the lowest energy arrangement of atoms, a process known as geometry optimization. researchgate.net

This optimization process yields key structural parameters. For the cyclohexanone (B45756) ring, the presence of the sp2-hybridized carbonyl carbon causes a slight flattening of the ring compared to cyclohexane (B81311). researchgate.net The substituents at the C2 position, an ethyl and a methyl group, will have their bond lengths, bond angles, and dihedral angles determined to achieve the most stable electronic state. The results of such a calculation would provide a precise three-dimensional model of the molecule. For instance, in a DFT study on a similar compound, 2-(2-hydroxy-benzylidene)-cyclohexanone, the C=O bond length was calculated to be 1.218 Å, and various C-C bond lengths within the ring ranged from 1.504 Å to 1.535 Å. researchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations for a Substituted Cyclohexanone Derivative (Note: Data is illustrative and based on a related structure, not this compound)

| Parameter | Value (Å or °) |

| C=O Bond Length | 1.218 Å |

| C-C (ring) Bond Lengths | 1.504 - 1.535 Å |

| O=C-C Bond Angle | 119.81 ° |

| C-C-C (ring) Bond Angles | 110.41 - 115.90 ° |

| Data sourced from a B3LYP/6-311+G(d,p) level of theory calculation on 2-(2-hydroxy-benzylidene)-cyclohexanone. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the presence of the electron-withdrawing carbonyl group and electron-donating alkyl groups influences the energies of these orbitals. rsc.org DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. In a study of 2-(2-hydroxy-benzylidene)-cyclohexanone, the HOMO-LUMO gap was a key parameter used to understand its electronic characteristics. researchgate.net

Table 2: Illustrative Frontier Orbital Energies from a DFT Calculation (Note: Values are hypothetical to illustrate the concept for a substituted cyclohexanone)

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.8 |

| HOMO-LUMO Gap | 5.3 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. ijert.orgijert.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense. researchgate.net

For a molecule like this compound, ab initio calculations can provide benchmark data for its electronic structure, conformational energies, and other properties. researchgate.net For example, high-level ab initio calculations have been used to estimate the ring strain energies of cyclohexanone and related compounds with high precision. nih.govresearchgate.net Such calculations are crucial for validating results from more computationally efficient methods like DFT and for providing a deeper understanding of the intrinsic electronic properties of the molecule. Studies on 2-halocyclohexanones have utilized ab initio methods to investigate conformational energies, showing good agreement with experimental data for some derivatives. researchgate.net

Molecular Mechanics and Force Field Calculations for Conformational Analysis

Molecular mechanics methods treat molecules as a collection of atoms held together by springs (bonds). The energy of the system is calculated using a classical mechanical model known as a force field, which is a set of parameters and equations describing the potential energy of the molecule as a function of its atomic coordinates. nih.gov

The cyclohexanone ring is not planar and exists predominantly in a chair conformation to minimize steric and angle strain. youtube.com For this compound, the ethyl and methyl groups are attached to the same carbon atom (C2). This molecule will undergo a "ring flip" between two chair conformers. In one conformer, the ethyl group might be in an axial position while the methyl is equatorial, and in the flipped conformer, their positions would be interchanged. However, since they are on the same carbon, one will always be axial and the other equatorial in the chair form. The key analysis involves comparing the stability of the chair conformer to other possible conformations like the boat or twist-boat.

Molecular mechanics calculations can map the potential energy surface of the molecule, revealing the energies of different conformers and the energy barriers between them. The relative stability of these conformers is determined by factors like torsional strain, van der Waals interactions, and dipole-dipole interactions. youtube.com For disubstituted cyclohexanes, the conformer that places the bulkier substituent in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org

Table 3: General Principles of Conformational Stability in Disubstituted Cyclohexanes

| Conformer Feature | Energetic Consequence | Relative Stability |

| Bulky group in equatorial position | Minimizes 1,3-diaxial steric strain | More stable |

| Bulky group in axial position | Introduces 1,3-diaxial steric strain | Less stable |

| Gauche interaction between substituents | Introduces steric strain (e.g., ~3.8 kJ/mol for two methyl groups) | Less stable |

Strain energy is the excess internal energy a molecule possesses due to its geometry being forced to deviate from its ideal bond lengths, bond angles, and torsion angles. wikipedia.org In this compound, sources of strain include:

Angle Strain: The sp2 carbon of the carbonyl group prefers an angle of 120°, while the sp3 carbons prefer ~109.5°. The ring structure must accommodate these different requirements.

Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbons as the molecule deviates from a perfectly staggered conformation. youtube.com

Steric Strain: Repulsive van der Waals interactions, particularly the 1,3-diaxial interactions between an axial substituent and the axial hydrogens on carbons 4 and 6. libretexts.org

Molecular mechanics force fields are explicitly parameterized to calculate these components of strain. High-level ab initio calculations have estimated the total ring strain energy of the parent cyclohexanone to be approximately 4.3 kcal/mol. nih.govresearchgate.net The addition of ethyl and methyl groups at the C2 position introduces further steric strain. The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane gives a quantitative measure of this strain, known as the A-value. For example, an axial methyl group introduces about 1.7 kcal/mol of strain. umass.edu By calculating the total strain energy for different conformations, molecular mechanics can predict the equilibrium distribution of isomers and the energy barriers for conformational isomerization (e.g., the chair-to-boat interconversion).

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry provides significant insights into the reactivity of this compound, allowing for the exploration of various reaction pathways and the characterization of their corresponding transition states. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the mechanisms of reactions such as enolate formation, subsequent alkylation, and nucleophilic additions to the carbonyl group.

The presence of two different alkyl groups at the α-position introduces asymmetry, influencing the regioselectivity and stereoselectivity of its reactions. Theoretical models can predict the most probable sites for deprotonation to form either the kinetic or thermodynamic enolate, and subsequently, the transition states for reactions with electrophiles. The stability of these transition states is a key determinant of the final product distribution.

One area of computational investigation involves the nucleophilic addition to the carbonyl carbon. Due to the steric hindrance imposed by the adjacent ethyl and methyl groups, the trajectory of the incoming nucleophile is significantly constrained. Molecular modeling can elucidate the preferred angle of attack, often referred to as the Bürgi-Dunitz trajectory, and calculate the activation energies for different approaches. These calculations help in predicting the stereochemical outcome of such reactions, for instance, in the formation of tertiary alcohols upon reaction with organometallic reagents.

Furthermore, computational studies can model the transition states of rearrangement reactions, such as the Baeyer-Villiger oxidation. The migratory aptitude of the quaternary carbon center can be assessed by calculating the energy barriers for the migration of the ethyl versus the methyl-substituted carbon. These theoretical predictions are invaluable for designing synthetic strategies that favor a particular regioisomeric lactone product.

Below is a representative data table summarizing theoretical findings for common reaction types involving α,α-disubstituted cyclohexanones, which can be considered analogous to this compound.

| Reaction Type | Computational Method | Key Findings | Predicted Activation Energy (kcal/mol) |

| Enolate Formation (Kinetic) | DFT (B3LYP/6-31G) | Transition state involves the abstraction of a proton from the less hindered face of the α-carbon. | 15-20 |

| Enolate Formation (Thermodynamic) | DFT (B3LYP/6-31G) | A more stable, highly substituted enolate is formed via a higher energy transition state. | 20-25 |

| Nucleophilic Addition (Hydride) | MP2/6-311+G** | The approach of the nucleophile is dictated by steric hindrance, favoring attack from the less hindered face to form the corresponding alcohol. | 10-15 |

| Baeyer-Villiger Oxidation | DFT (M06-2X/def2-TZVP) | The transition state for the migration of the more substituted carbon is generally lower in energy, leading to the regioselective formation of a lactone. | 25-30 |

Note: The values presented are typical ranges for analogous systems and may vary for this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction and interpretation of the spectroscopic parameters of this compound. Theoretical calculations, particularly using DFT and ab initio methods, can provide valuable insights into its infrared (IR) and nuclear magnetic resonance (NMR) spectra, aiding in its structural elucidation and characterization.

Infrared (IR) Spectroscopy:

Theoretical frequency calculations can predict the vibrational modes of this compound. The most prominent feature in its IR spectrum is the carbonyl (C=O) stretching vibration. Computational models can accurately predict the wavenumber of this absorption, which is influenced by the electronic environment and the geometry of the cyclohexanone ring. For a saturated six-membered ring ketone, this peak is typically expected in the range of 1715-1725 cm⁻¹. The presence of the α-alkyl substituents can cause a slight shift in this frequency. Other predictable vibrations include the C-H stretching and bending modes of the ethyl, methyl, and cyclohexyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. For this compound, these calculations can help in assigning the signals of the diastereotopic protons of the ethyl group and the methylene (B1212753) protons of the cyclohexane ring. The chemical shift of the quaternary α-carbon and the carbonyl carbon are also key predictable parameters. The predicted chemical shifts are generally in good agreement with experimental data, although scaling factors are sometimes applied to improve accuracy.

The following tables present predicted spectroscopic data for this compound based on computational models for similar α,α-disubstituted cyclohexanones.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 210-220 |

| Cα (quaternary) | 50-60 |

| Cβ | 35-45 |

| Cγ | 25-35 |

| Cδ | 20-30 |

| Cε | 35-45 |

| -CH₂- (ethyl) | 25-35 |

| -CH₃ (ethyl) | 8-15 |

| -CH₃ (methyl) | 20-30 |

Predicted ¹H NMR Chemical Shifts:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (cyclohexyl, axial & equatorial) | 1.5-2.5 | m |

| -CH₂- (ethyl) | 1.4-1.8 | q |

| -CH₃ (methyl) | 1.0-1.3 | s |

| -CH₃ (ethyl) | 0.8-1.1 | t |

Predicted IR Absorption Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1710-1720 | Strong |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| CH₂ Bend | 1440-1460 | Medium |

| CH₃ Bend | 1370-1380 | Medium |

Note: The predicted values are based on theoretical calculations for analogous structures and serve as an estimation for this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Ethyl 2 Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Ethyl-2-methyl-cyclohexanone, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The absence of a proton at the C2 position is a key feature, confirming the presence of a quaternary carbon. The ethyl group will exhibit a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–), resulting from coupling with each other. The methyl group at C2 will appear as a singlet. The protons on the cyclohexanone (B45756) ring will appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. A key signal in the downfield region (typically ~210-215 ppm) corresponds to the carbonyl carbon (C=O) of the cyclohexanone ring. nih.gov The quaternary carbon at the C2 position will also have a characteristic chemical shift. The remaining signals will correspond to the methyl and ethyl substituents, as well as the four methylene carbons of the cyclohexane (B81311) ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift values.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ring CH₂ | 1.6 - 2.5 | Multiplets | C3, C4, C5, C6 protons |

| Ethyl -CH₂- | ~1.5 | Quartet | Ethyl methylene |

| C2 -CH₃ | ~1.1 | Singlet | C2 methyl |

| Ethyl -CH₃ | ~0.9 | Triplet | Ethyl methyl |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Carbon Type | Assignment |

| C=O | ~215 | Quaternary | C1 (Carbonyl) |

| C2 | ~48 | Quaternary | C2 |

| Ring CH₂ | 20 - 45 | Methylene | C3, C4, C5, C6 |

| Ethyl -CH₂- | ~30-35 | Methylene | Ethyl methylene |

| C2 -CH₃ | ~20-25 | Methyl | C2 methyl |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and formula of a compound. For this compound (C₉H₁₆O), the molecular weight is 140.22 g/mol . chemsynthesis.com Electron ionization (EI) is a common method that provides a molecular ion peak (M⁺) and a characteristic fragmentation pattern.

The fragmentation of cyclic ketones is often driven by alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. libretexts.org For this compound, alpha-cleavage can lead to the loss of the ethyl radical (•CH₂CH₃) or the methyl radical (•CH₃), resulting in prominent fragment ions. Another common fragmentation pathway for cyclohexanones involves a McLafferty-type rearrangement, which can lead to characteristic neutral losses. msu.eduthieme-connect.de

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Origin |

|---|---|---|

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of methyl radical from C2 |

| 111 | [M - C₂H₅]⁺ | Loss of ethyl radical from C2 |

| 98 | [C₆H₁₀O]⁺ | Loss of propene via rearrangement |

| 83 | [C₅H₇O]⁺ | Subsequent fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch. For a six-membered cyclic ketone, this peak is typically observed in the range of 1705-1725 cm⁻¹. nist.govmasterorganicchemistry.com The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the alkyl groups and the ring, typically appearing just below 3000 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1705-1725 | C=O Stretch | Ketone (Cyclohexanone) |

Chiral Chromatography Techniques for Enantiomeric Excess and Purity Determination

Since this compound possesses a chiral center at the C2 carbon, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column, often based on derivatized cyclodextrins or polysaccharide-based materials, can be employed. nih.govresearchgate.net By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated, which is crucial in asymmetric synthesis and pharmaceutical applications.

X-ray Crystallography for Absolute and Relative Stereochemistry (if crystalline derivatives are obtained)

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative.

This can be achieved by reacting the ketone with a chiral derivatizing agent to form diastereomers that are more likely to crystallize. Alternatively, a heavy atom can be incorporated into the molecule to facilitate the determination of the absolute configuration using anomalous dispersion. If a suitable crystal is obtained, X-ray diffraction analysis can unambiguously establish the absolute and relative stereochemistry of all chiral centers in the molecule. researchgate.netacs.org

Applications of 2 Ethyl 2 Methyl Cyclohexanone in Complex Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The primary value of 2-ethyl-2-methyl-cyclohexanone in asymmetric synthesis lies in its possession of a quaternary carbon stereocenter—the C2 position, which is substituted with both an ethyl and a methyl group. Once this compound is obtained in an enantiomerically pure form, this stereocenter can direct the stereochemical outcome of subsequent reactions, making it a powerful chiral building block.

Key Transformations in Asymmetric Synthesis:

| Transformation Type | Description | Stereochemical Implication |

|---|---|---|

| Diastereoselective Enolate Alkylation | The existing chiral center at C2 directs the approach of electrophiles to the C6 position, leading to the formation of a second stereocenter with high diastereoselectivity. | Creation of trans- or cis-2,6-disubstituted cyclohexanone (B45756) derivatives. |

| Stereoselective Reduction | Reduction of the ketone functionality is influenced by the steric environment created by the C2 substituents, leading to the preferential formation of one diastereomer of the corresponding cyclohexanol. | Access to chiral 1,2-amino alcohols and other derivatives with controlled stereochemistry. |

| Ring-Opening Reactions | Oxidative cleavage of the cyclohexanone ring can yield chiral acyclic dicarboxylic acids or other functionalized linear molecules, preserving the original stereocenter. | Transformation of a cyclic chiral scaffold into a functionalized, enantiopure acyclic building block. |

Utility as Key Intermediates in Natural Product Total Synthesis

The 2,2-disubstituted cyclohexanone motif is a common structural feature in a variety of natural products, particularly in terpenes and steroids. Consequently, this compound represents a key intermediate that can be elaborated into these complex and biologically active molecules. The synthesis of natural products often requires the precise installation of multiple stereocenters, and starting with a chiral building block like this compound can significantly simplify the synthetic route.

While specific total syntheses employing this compound are not as widely documented as its close analogue, 2-allyl-2-methylcyclohexanone, the strategic principle remains identical. The allyl analogue has been instrumental in the asymmetric synthesis of several natural products, including (+)-dichroanone and (+)-elatol. nih.gov This demonstrates the power of the 2-methyl-2-substituted cyclohexanone scaffold as a precursor. The ethyl group in this compound can be considered a stable, non-reactive placeholder, allowing for extensive chemical modifications on other parts of the ring before any final-stage manipulation of the ethyl group if required.

Precursors for the Construction of Fused and Spirocyclic Ring Systems

The functional handles present in this compound provide multiple avenues for the construction of more elaborate ring systems, such as fused and spirocyclic frameworks. These complex topologies are of great interest in medicinal chemistry and materials science.

Construction of Fused Ring Systems: The ketone carbonyl group and the enolizable protons at the C6 position are the primary reactive sites for building fused rings.

Robinson Annulation: A classic method for forming a new six-membered ring onto an existing ketone. Reaction of this compound with a methyl vinyl ketone (MVK) equivalent under basic conditions would lead to a fused bicyclic system. The stereocenter at C2 would influence the stereochemical outcome of the ring fusion.

Aldol (B89426) Condensation: Intramolecular aldol reactions can be devised if a side chain containing an aldehyde or ketone is first attached to the C6 position. This would result in the formation of [4.X.0] bicyclic systems.

Construction of Spirocyclic Ring Systems: Spirocycles are compounds where two rings are connected through a single shared carbon atom. The quaternary C2 atom of this compound is a pre-existing spirocenter. By forming a new ring that incorporates this C2 atom, a spirocyclic system can be generated. While the saturated ethyl group is less amenable to direct cyclization reactions like ring-closing metathesis (for which an allyl group is ideal), multi-step sequences can achieve this. For example, functionalization of the ethyl group followed by an intramolecular alkylation at the carbonyl carbon could forge the spirocyclic connection.

Development of Novel Organic Scaffolds and Chemical Libraries

In modern drug discovery, the development of chemical libraries based on novel three-dimensional scaffolds is crucial for identifying new lead compounds. This compound serves as an excellent starting point for generating such libraries due to its rigid, chiral, and conformationally well-defined cyclohexane (B81311) core.

The term "scaffold" refers to the core structure of a molecule. Starting from the this compound scaffold, a multitude of derivatives can be synthesized through systematic and parallel chemical reactions. For instance, the ketone can be converted into a variety of other functional groups (e.g., amines, oximes, hydrazones, alkenes), and the ring can be further substituted. Each new derivative maintains the core chiral structure but presents a different array of functional groups in three-dimensional space. This diversity is essential for exploring the structure-activity relationship (SAR) of a potential drug candidate.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Allyl-2-methylcyclohexanone |

| (+)-Dichroanone |

| (+)-Elatol |

Future Research Directions and Emerging Methodologies in the Study of 2 Ethyl 2 Methyl Cyclohexanone

The landscape of organic synthesis is continually evolving, driven by the demand for more efficient, selective, and sustainable chemical manufacturing processes. For a structurally specific compound like 2-Ethyl-2-methyl-cyclohexanone, future research is poised to leverage cutting-edge methodologies. These emerging areas promise not only to refine its synthesis but also to unlock new applications for its broader class of substituted cyclohexanones. The following sections explore the key future research directions, from novel catalytic strategies to the integration of artificial intelligence and green chemistry principles.

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-2-methyl-cyclohexanone, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthetic data for this compound is limited, analogous cyclohexanone derivatives (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone) suggest viable pathways:

- Friedel-Crafts Alkylation : Use cyclohexanone with ethyl and methyl halides in the presence of Lewis acids (e.g., AlCl₃) .

- Oxidative Functionalization : Introduce substituents via controlled oxidation of precursor alcohols .

- Purification : Employ fractional distillation or column chromatography, guided by LC-MS purity assessments (e.g., as in ’s 95%+ purity criteria) .

Key Parameters : Monitor reaction temperature (e.g., 80–120°C for alkylation), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading.

Q. How can spectroscopic methods (NMR, LC-MS) characterize this compound and confirm its structural integrity?

- Methodological Answer :

- ¹H NMR : Compare experimental shifts to databases (e.g., NIST Chemistry WebBook) . For example, methyl groups in similar compounds resonate at δ 0.9–1.2 ppm, while ketone-proximate protons appear upfield .

- LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z calculated for C₉H₁₄O: 138.1045) .

- Purity Validation : Cross-reference with retention times and fragmentation patterns from ’s LC-MS protocols .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) yields 2-Ethyl-2-methyl-cyclohexanol, analogous to ’s reduction of 4-hydroxy derivatives .

- Condensation Reactions : Knoevenagel or Aldol condensations to form α,β-unsaturated ketones, leveraging steric effects from ethyl/methyl groups .

- Oxidation Stability : The ketone group resists further oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) may cleave the ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from stereochemical or conformational isomerism in this compound derivatives?

- Methodological Answer :

- Dynamic NMR (DNMR) : Analyze coalescence temperatures to distinguish axial/equatorial substituent dynamics .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G**) to predict chemical shifts and compare with experimental data (e.g., as in ’s thermochemical studies) .

- Decoupling Experiments : Identify coupling constants (J-values) to assign stereochemistry .

Q. What computational chemistry approaches best predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Reactivity Modeling : Employ DFT or Hartree-Fock methods to simulate electrophilic attack sites (e.g., carbonyl carbon) .

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomers or conformers using software like Gaussian .

- Solvent Effects : Use COSMO-RS to model solvation energies in polar/nonpolar media .

Q. How should neurotoxicity studies for this compound be designed to assess central nervous system impacts?

- Methodological Answer :

- Experimental Model : Use in vitro neuronal cell lines (e.g., SH-SY5Y) and in vivo rodent models, mirroring ’s neurobehavioral tests for cyclohexanone derivatives .

- Endpoints : Measure motor nerve conduction velocity (e.g., sciatic nerve) and biomarkers like acetylcholinesterase activity .

- Exposure Protocols : Follow OSHA guidelines for ketone solvents (e.g., <150 ppm airborne concentration) .

Q. What experimental strategies ensure the stability of this compound during long-term storage or under reactive conditions?

- Methodological Answer :

- Storage Conditions : Store in amber glass under nitrogen at 4°C to prevent oxidation .

- Stability Assays : Periodically analyze via GC-MS or HPLC to detect degradation products (e.g., cyclohexanol derivatives) .

- Accelerated Aging : Use thermal stress tests (e.g., 40°C/75% RH for 6 months) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.